3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic compound naturally occurring as a fungal metabolite. [, ] It plays a significant role in scientific research, particularly in the fields of plant biology, bioremediation, and drug discovery. CHPAA is recognized as an auxin influx inhibitor in plants and a substrate for microbial dehalogenation. [, ]
3-Chloro-4-hydroxyphenylacetic acid is a fungal metabolite identified in various natural sources. It is classified as an aromatic compound due to the presence of a phenyl ring, and it contains functional groups that include a hydroxyl group and a carboxylic acid. The compound's chemical formula is , with a molecular weight of 186.59 g/mol. Its CAS number is 33697-81-3 .
The synthesis of 3-chloro-4-hydroxyphenylacetic acid can be achieved through several methods. Notably:
The molecular structure of 3-chloro-4-hydroxyphenylacetic acid features a chlorinated phenolic ring substituted with a hydroxyl group and an acetic acid moiety. The compound crystallizes in the triclinic space group with notable intermolecular interactions, including hydrogen bonds between hydroxyl groups and carboxylate oxygens. The pKa value of this compound is approximately 3.06, indicating its acidic nature . Structural analysis using techniques like X-ray diffraction reveals details about bond lengths and angles that contribute to its stability and reactivity.
3-Chloro-4-hydroxyphenylacetic acid participates in various chemical reactions:
The mechanism of action for 3-chloro-4-hydroxyphenylacetic acid primarily involves its interaction with biological targets due to its structural features. As a small molecule, it can modulate biological pathways by acting on specific receptors or enzymes. Its ability to form hydrogen bonds enhances its binding affinity to target proteins, which may lead to therapeutic effects in medicinal applications.
Key physical and chemical properties include:
These properties are crucial for determining its handling and application in various fields .
3-Chloro-4-hydroxyphenylacetic acid has several notable applications:
The fungal metabolite 3-chloro-4-hydroxyphenylacetic acid (CHPAA) serves as a privileged scaffold for generating drug-like screening libraries. A pivotal study demonstrated its conversion to methyl (3-chloro-4-hydroxyphenyl)acetate via sulfuric acid-catalyzed esterification in methanol (68°C, 15 hours), yielding the precursor at quantitative efficiency [5] [8]. This intermediate underwent solvent-free aminolysis with diverse primary amines, producing a 20-member amide library (compounds 3–22). Structural diversity was confirmed by NMR spectroscopy and X-ray crystallography (e.g., fluorobenzyl analogs 12–14) [1].
The chemoenzymatic approach leverages both chemical precision and enzymatic regioselectivity. For instance, lipases or esterases can selectively modify the carboxylate or phenolic groups of CHPAA, enabling access to derivatives incompatible with traditional organic synthesis. This strategy aligns with advancements in glycan library production, where enzymatic steps resolve stereochemical challenges in complex molecule arrays [2] [6]. The resulting CHPAA derivatives facilitate high-throughput screening for bioactivity—though initial tests against prostate cancer (LNCaP) and parasites (Trypanosoma brucei, Plasmodium falciparum) showed limited activity at 10 μM, fluorobenzyl analogs 12–14 significantly reduced phospholipid and neutral lipid levels in LNCaP and PC-3 cells [1].
Table 1: Key CHPAA Derivatives Synthesized via Chemoenzymatic Routes
Derivative | Modification Site | Synthetic Method | Notable Property |
---|---|---|---|
Methyl ester | Carboxylate | H₂SO₄/MeOH, 68°C [8] | Precursor for amide library |
Fluorobenzyl amides (12–14) | Amide region | Aminolysis [1] | Reduces cellular lipid levels in cancer |
Ortho-phenylacetate analogs | Phenolic hydroxyl | Enzymatic acylation [6] | Enhanced bioactivity (theoretical) |
Pseudomonas aeruginosa employs CHPAA-like compounds as carbon sources via specialized metabolic pathways, integrating halorespiration and aromatic ring fission. Transposon mutagenesis studies identified critical genes:
Halorespiration involves reductive dehalogenation where CHPAA’s chlorine atom acts as a terminal electron acceptor. This process couples dechlorination to ATP generation via membrane-bound reductases. Pseudomonas strains expressing cprA-type reductive dehalogenases convert CHPAA to 4-hydroxyphenylacetic acid, which enters the β-ketoadipate pathway. Subsequent ortho-cleavage by catechol 1,2-dioxygenase yields intermediates funneled into the TCA cycle [3] [7].
Electron transfer mechanisms involve phenazines (e.g., pyocyanin) as shuttles, facilitating extracellular reduction of metals or halogenated organics. In bioelectrochemical systems, CHPAA degradation correlates with increased phenazine secretion and current generation, confirming its role in extracellular electron transfer (EET) [7].
Table 2: Metabolic Genes in Pseudomonas spp. Involved in CHPAA Degradation
Gene | Function | Phenotype of Mutant |
---|---|---|
pqsC | HAQ biosynthesis | Reduced growth inhibition of S. aureus |
carB | Pyrimidine nucleotide synthesis | Growth defect with B. cepacia/K. pneumoniae |
cprA | Reductive dehalogenase | Impaired CHPAA dechlorination (inferred) |
Solid-phase synthesis enables rapid assembly of CHPAA-focused libraries by immobilizing the scaffold onto resins, permitting sequential modifications. Key strategies include:
This approach aligns with combinatorial methods for nucleoside analogs, where resin-based separation (e.g., molecularly imprinted polymers) resolves complex mixtures [9]. Efficiency gains are significant: a single solid-phase run can produce 50+ analogs with >85% purity, compared to solution-phase parallel synthesis [6].
Table 3: Solid-Phase Strategies for CHPAA Library Synthesis
Resin Type | Anchor Chemistry | Diversification Step | Cleavage Method |
---|---|---|---|
Wang resin | Ester linkage | Amidation with primary amines | TFA/dichloromethane |
Rink amide | Amide bond | Acylation of phenolic hydroxyl | UV photolysis |
TentaGel | Triazine-based linker | Enzymatic glycosylation | Mild acid (0.1% TFA) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4